カルバゾクロムナトリウムスルホン酸

説明

カルバゾクロムナトリウムスルホン酸は、開放傷からの出血を防ぐために血液凝固を促進する止血剤です。これはアドレナリンの酸化生成物であり、微小循環のトーンを強化します。この化合物は、特に毛細血管の脆弱性によって引き起こされる出血の治療に使用されます .

2. 製法

合成経路と反応条件: カルバゾクロムナトリウムスルホン酸の調製には、いくつかの手順が含まれます。

原料の溶解と反応: 精製水、カルバゾクロム、亜硫酸水素ナトリウム、アスコルビン酸を反応槽に入れます。混合物を撹拌しながら加熱し、すべての固体物質が溶解するまで加熱します。

脱色と分離: 脱色剤を反応溶液に加え、混合物を一定温度で撹拌します。脱色後、遠心分離ろ過を行い、残留物を精製水で洗浄します。

工業的生産方法: カルバゾクロムナトリウムスルホン酸の工業生産は、同様の手順に従いますが、より大規模に行われます。このプロセスには、反応条件(温度、pH、試薬濃度など)の正確な制御が含まれ、最終生成物の高収率と純度を確保します .

反応の種類:

酸化: カルバゾクロムナトリウムスルホン酸は、アドレナリンの酸化生成物であり、酸化反応への関与を示しています.

置換: この化合物は、特に官能基を含む置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: アドレナリンからの初期合成に使用されます。

還元剤: さらなる化学修飾に使用されます。

アルカリ性物質: 結晶化中のpH調整に使用されます.

主要な製品:

- 主な製品は、カルバゾクロムナトリウムスルホン酸自体であり、さらなる化学修飾によって形成される可能性のある誘導体が含まれています。

4. 科学研究への応用

カルバゾクロムナトリウムスルホン酸は、科学研究において多様な用途があります。

化学: 酸化と還元を含むさまざまな化学反応と研究における試薬として使用されます。

生物学: 細胞プロセスへの影響と生物分子との相互作用について調査されています。

医学: 主に止血剤として使用され、外科的および非外科的設定での出血を制御します 遺伝性出血性毛細血管拡張症(HHT)などの状態の治療の可能性と、手術における出血量の減少について研究されています

産業: 医薬品やその他の医療製品の製造に使用されます。

科学的研究の応用

Carbazochrome sodium sulfonate has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies involving oxidation and reduction processes.

Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

Medicine: Primarily used as a hemostatic agent to control bleeding in surgical and non-surgical settings It has been studied for its potential in treating conditions like hereditary hemorrhagic telangiectasia (HHT) and reducing blood loss in surgeries

Industry: Utilized in the production of pharmaceuticals and other medical products.

作用機序

カルバゾクロムナトリウムスルホン酸は、血小板凝集を促進し、血小板栓を形成して開放傷からの血流を止めることで、止血効果を発揮します。血小板表面のαアドレナリン受容体と相互作用し、PLC IP3/DAG経路を開始して細胞内カルシウム濃度を増加させます。これにより、PLA2が活性化され、トロンボキサンA2などのエンドペルオキシドが合成され、血小板の凝集と接着がさらに促進されます .

類似化合物:

アドレノクロム: カルバゾクロムナトリウムスルホン酸の由来となる親化合物。

トラネキサム酸: 手術による出血量を減らすために使用される別の止血剤.

独自性: カルバゾクロムナトリウムスルホン酸は、αアドレナリン受容体を含む特定の作用機序と、微小循環のトーンを強化する能力により、独特です。他の止血剤とは異なり、血圧や心拍数に大きな影響を与えません。そのため、心臓血管系の問題がある患者にとってより安全な選択肢となります .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of carbazochrome sodium sulfonate involves several steps:

Raw Material Dissolution and Reaction: Purified water, carbazochrome, sodium bisulfite, and ascorbic acid are placed in a reaction tank. The mixture is heated while stirring until all solid substances are dissolved.

Decolorization and Separation: A decolorant is added to the reaction solution, and the mixture is stirred at a constant temperature. After decolorization, centrifugal filtration is performed, and the residues are washed with purified water.

Crystallization: The pH of the solution is adjusted with an alkaline substance, followed by freezing and cooling to precipitate crystals.

Industrial Production Methods: Industrial production of carbazochrome sodium sulfonate follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reagents, to ensure high yield and purity of the final product .

Types of Reactions:

Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial synthesis from adrenaline.

Reducing Agents: Potentially used in further chemical modifications.

Alkaline Substances: Used for pH adjustment during crystallization.

Major Products:

- The primary product is carbazochrome sodium sulfonate itself, with potential derivatives formed through further chemical modifications.

類似化合物との比較

Adrenochrome: The parent compound from which carbazochrome sodium sulfonate is derived.

Tranexamic Acid: Another hemostatic agent used to reduce blood loss in surgeries.

Troxerutin: Often used in combination with carbazochrome sodium sulfonate for enhanced hemostatic effects.

Uniqueness: Carbazochrome sodium sulfonate is unique due to its specific mechanism of action involving α-adrenoreceptors and its ability to enhance microcirculatory tone. Unlike some other hemostatic agents, it does not significantly affect blood pressure or heart rate, making it a safer option for patients with cardiovascular concerns .

生物活性

Carbazochrome sodium sulfonate (CSS) is a synthetic derivative of adrenochrome, primarily recognized for its hemostatic properties. This compound is utilized in various medical applications, particularly in managing bleeding disorders due to its ability to enhance capillary resistance and reduce permeability. The following sections provide a detailed overview of the biological activity of CSS, including its mechanisms, clinical applications, and research findings.

Carbazochrome sodium sulfonate is chemically defined as 1-methyl-6-oxo-2,3,5,6-tetrahydroindol-5-semicarbazone-2-sulfonic acid sodium salt trihydrate, with a molecular weight of approximately 322 g/mol. Its structure contributes to its biological activity, specifically its role in hemostasis.

Mechanisms:

- Increased Capillary Resistance: CSS acts by stabilizing capillary walls, which reduces leakage and prevents bleeding.

- Decreased Capillary Permeability: It inhibits the permeability of capillaries, thereby minimizing blood loss during hemorrhagic events.

- Influence on Coagulation Factors: CSS appears to have an independent action from traditional coagulation pathways, such as the vitamin K-prothrombin mechanism and the function of heparin .

Clinical Applications

CSS has been employed in various clinical scenarios, particularly where bleeding control is critical:

- Gastrointestinal Bleeding: CSS has been used to manage bleeding associated with gastrointestinal disorders; however, its efficacy remains debated in certain contexts like colonic diverticular bleeding .

- Surgical Procedures: It is commonly administered perioperatively to prevent excessive bleeding during surgeries .

- Bleeding Disorders: CSS is indicated for conditions such as thrombocytopenic purpura and other bleeding tendencies resulting from increased capillary permeability .

Efficacy in Clinical Studies

Several studies have evaluated the effectiveness of CSS in clinical settings:

- Post-Gastric Endoscopic Submucosal Dissection (ESD) Study:

- Combination Therapy:

- Randomized Controlled Trials:

Data Table: Summary of Clinical Findings

| Study Type | Condition | Findings | |

|---|---|---|---|

| Retrospective | Post-ESD Bleeding | No significant preventive effect | Questionable efficacy for ESD procedures |

| Combination Therapy | Severe Trauma | Reduced total blood loss | Potential benefit when combined with TXA |

| Randomized Controlled Trial | Surgical Hemorrhage | Effective in reducing blood loss and transfusion rates | Supports use in surgical settings |

Case Studies

Case Study 1: Use in Gastrointestinal Hemorrhage

A patient with hereditary hemorrhagic telangiectasia received CSS during a gastrointestinal bleed. The treatment resulted in rapid stabilization of the patient's condition, highlighting CSS's potential effectiveness in managing acute bleeding situations.

Case Study 2: Surgical Application

In a cohort undergoing knee arthroplasty, patients treated with CSS experienced lower rates of postoperative bleeding compared to those who did not receive the agent. This supports the notion that CSS may be beneficial in surgical contexts where blood loss is a concern.

特性

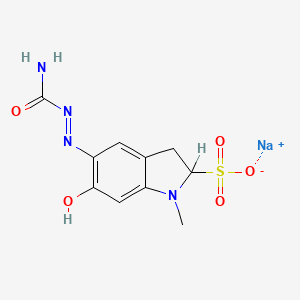

IUPAC Name |

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKPUQLQNDXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022732, DTXSID40873058 | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-26-5, 942433-41-2 | |

| Record name | Carbazochrome sodium sulfonate [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051460265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome sodium sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (5E)-5-(2-carbamoylhydrazinylidene)-1-methyl-6-oxo-2,3,5,6-tetrahydro-1H-indole-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(carbamoylhydrazono)-2,3,5,6-tetrahydro-1-methyl-6-oxo-1H-indole-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME SODIUM SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0I08M946E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of carbazochrome sodium sulfonate?

A3: The molecular formula of CSS is C10H11N4NaO5S, and its molecular weight is 334.28 g/mol. [, ]

Q2: Is there spectroscopic data available for carbazochrome sodium sulfonate?

A4: Yes, several studies utilized ultraviolet-visible (UV-Vis) spectrophotometry to quantify CSS in pharmaceutical formulations. The maximum absorbance wavelength (λmax) for CSS is typically observed at 363 nm. [, ]

Q3: What is known about the stability of carbazochrome sodium sulfonate?

A5: CSS is known to be sensitive to light, heat, and pH changes. [] Studies have shown significant degradation of CSS in solutions with a pH outside the range of 4.5-6.5. [] This sensitivity necessitates careful formulation and storage conditions to maintain its stability and efficacy.

Q4: What are the common excipients used in carbazochrome sodium sulfonate formulations?

A6: Mannitol is frequently used as a bulking agent in lyophilized powder formulations of CSS. [, ] Other common excipients include lactose, poloxamer 188, glutathione, and disodium edetate. [] These excipients are carefully selected to improve solubility, stability, and prevent degradation.

Q5: Are there strategies to enhance the stability of carbazochrome sodium sulfonate formulations?

A8: Yes, adding antioxidants like thiourea or sodium formaldehyde sulfoxylate can improve CSS stability in lyophilized powder injections. [] Additionally, using appropriate packaging that protects from light and moisture can significantly contribute to maintaining long-term stability.

Q6: What analytical techniques are commonly employed to quantify carbazochrome sodium sulfonate?

A12: High-performance liquid chromatography (HPLC) is widely used to determine CSS content in pharmaceutical formulations and biological samples. Different detection methods, such as UV-Vis and mass spectrometry (MS), are employed depending on the required sensitivity and selectivity. [, , ]

Q7: How is the quality of carbazochrome sodium sulfonate ensured during manufacturing?

A13: Stringent quality control measures are crucial throughout the manufacturing process. This includes monitoring the purity of raw materials, optimizing manufacturing parameters (e.g., pH, temperature), and conducting rigorous testing of the final product to ensure it meets predefined quality standards. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。